molecular formula C24H19N3O6 B3639782 N-(2-methyl-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

N-(2-methyl-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

Cat. No.: B3639782
M. Wt: 445.4 g/mol
InChI Key: UTLSVNDZXJWPCQ-UHFFFAOYSA-N
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Description

N-(2-methyl-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a benzofuran core, which is known for its biological activity, and a nitrophenoxyacetyl group, which can influence its reactivity and interaction with biological systems.

Properties

IUPAC Name

N-[2-methyl-4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-15-12-17(25-23(28)14-32-19-9-7-18(8-10-19)27(30)31)6-11-20(15)26-24(29)22-13-16-4-2-3-5-21(16)33-22/h2-13H,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLSVNDZXJWPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-methyl-4-aminophenyl-1-benzofuran-2-carboxamide with 4-nitrophenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The benzofuran ring can be selectively reduced to a dihydrobenzofuran under mild conditions.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols with a base like potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-(2-methyl-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrophenoxyacetyl group can interact with enzymes or receptors, modulating their activity. The benzofuran core can intercalate with DNA or interact with proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-{[(4-aminophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide
  • N-(2-methyl-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

Uniqueness

N-(2-methyl-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide is unique due to the presence of the nitrophenoxyacetyl group, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
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N-(2-methyl-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

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